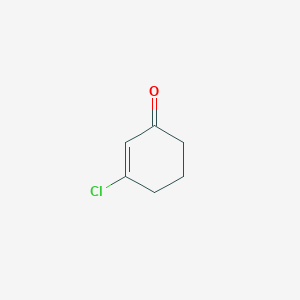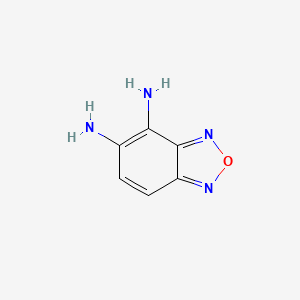
2,3,3-Trichloroacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trichloroacrylamide is an organic compound with the chemical formula C3H2Cl3NO . It is a derivative of acrylamide, characterized by the presence of three chlorine atoms attached to the carbon backbone.
准备方法
Synthetic Routes and Reaction Conditions: 2,3,3-Trichloroacrylamide can be synthesized through the chlorination of acrylamide. The process involves the reaction of acrylamide with chlorine gas in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the selective chlorination of the acrylamide molecule .
Industrial Production Methods: In an industrial setting, the production of trichloroacrylamide involves large-scale chlorination processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is then purified through various techniques, including distillation and recrystallization .
化学反应分析
Types of Reactions: 2,3,3-Trichloroacrylamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in trichloroacrylamide can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: this compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed:
Substitution Reactions: Products include hydroxylated or aminated derivatives of trichloroacrylamide.
Reduction Reactions: Products include partially or fully dechlorinated acrylamide derivatives.
Oxidation Reactions: Products include various oxidized forms of trichloroacrylamide.
科学研究应用
作用机制
The mechanism of action of trichloroacrylamide involves its interaction with various molecular targets and pathways:
Molecular Targets: 2,3,3-Trichloroacrylamide can interact with proteins, enzymes, and nucleic acids, leading to changes in their structure and function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Uniqueness of 2,3,3-Trichloroacrylamide: this compound is unique due to the presence of three chlorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other acrylamide derivatives may not be suitable .
属性
CAS 编号 |
3880-18-0 |
|---|---|
分子式 |
C3H2Cl3NO |
分子量 |
174.41 g/mol |
IUPAC 名称 |
2,3,3-trichloroprop-2-enamide |
InChI |
InChI=1S/C3H2Cl3NO/c4-1(2(5)6)3(7)8/h(H2,7,8) |
InChI 键 |
BJVAUAPBLDCULS-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)(C(=O)N)Cl |
规范 SMILES |
C(=C(Cl)Cl)(C(=O)N)Cl |
Key on ui other cas no. |
3880-18-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate](/img/structure/B1617270.png)








